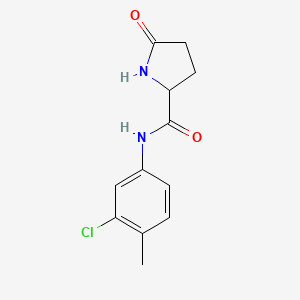

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXINCYRLVYRZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide and a pyridine-based analog, 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5):

Key Observations:

- Core Ring Systems: The pyrrolidine core in the target compound confers conformational flexibility, which may enhance binding to specific biological targets.

- Substituent Effects: The 3-chloro-4-methylphenyl group in the pyrrolidine derivative offers moderate hydrophobicity, while the pyridine analog’s 2,4-difluorophenyl and trifluoromethylbenzyl groups introduce strong electron-withdrawing effects and enhanced lipophilicity. Fluorine atoms are known to improve metabolic stability and bioavailability, making the pyridine analog a more viable candidate for drug development .

Physicochemical and Pharmacological Implications

- Lipophilicity : The pyridine analog’s trifluoromethyl group significantly increases logP values compared to the pyrrolidine derivative, suggesting better membrane permeability.

- Metabolic Stability : Fluorine substituents in the pyridine compound may reduce oxidative metabolism via cytochrome P450 enzymes, extending half-life .

- Synthetic Accessibility : The discontinuation of the pyrrolidine derivative could indicate challenges in scalability or purification, whereas the pyridine analog’s commercial availability implies optimized synthetic routes.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, and discusses relevant case studies and research findings.

1. Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents, including a chloro-substituted phenyl ring . The presence of halogen atoms (chlorine) enhances its lipophilicity, potentially influencing its interaction with biological targets. The unique arrangement of these functional groups is crucial for its pharmacological properties.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer cells.

Case Study: A549 Cell Line

In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that this compound can reduce cell viability significantly:

- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours, revealing a reduction in cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .

- Comparison with Control Drugs : Its activity was compared to standard chemotherapeutics like cisplatin, showing comparable or enhanced effects depending on the structural modifications made to the compound .

| Compound | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| This compound | 63.4% | p < 0.05 |

| Cisplatin | 19.7% | - |

2.2 Antimicrobial Activity

The compound also demonstrates antimicrobial potential against various pathogens, particularly multidrug-resistant strains.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial properties of various derivatives, this compound was evaluated against:

- Multidrug-resistant Staphylococcus aureus

- Klebsiella pneumoniae

Results indicated that certain derivatives exhibited potent activity against these pathogens, highlighting the compound's potential as an antimicrobial agent .

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Potent against resistant strains | |

| Klebsiella pneumoniae | Significant inhibition |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways critical for tumor growth and survival .

4. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable anticancer and antimicrobial activities. Further research is warranted to explore its full therapeutic potential and elucidate the precise mechanisms underlying its biological effects.

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide?

Methodological Answer : A multi-step synthesis can be designed based on analogous pyrrolidine-carboxamide compounds:

Core Formation : Construct the 5-oxopyrrolidine ring via cyclization of a γ-keto acid derivative, using reagents like ethyl acetoacetate and ammonium acetate under reflux conditions .

Carboxamide Coupling : React the pyrrolidine intermediate with 3-chloro-4-methylaniline using coupling agents (e.g., HATU or DCC) in anhydrous DMF .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .

Q. How is the molecular structure of this compound validated?

Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopic Analysis : Use H/C NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ ~170–175 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~295.7) .

Q. What preliminary assays evaluate its biological activity?

Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC determination .

- Antimicrobial Activity : Use broth microdilution against E. coli and S. aureus (MIC values reported as ≤50 µg/mL in related compounds) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its pharmacodynamics?

Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., PARP-1 or HDACs) using AutoDock Vina, focusing on interactions with the chlorophenyl and carboxamide groups .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity () and residence time .

- Gene Expression Profiling : Use RNA-seq to identify differentially expressed pathways in treated vs. untreated cells .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

- Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation or impurities (>99% purity required) .

- Assay Standardization : Repeat assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the phenyl ring) to identify activity trends .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

Methodological Answer :

- Substituent Modulation : Synthesize derivatives with varied groups (e.g., fluoro or methoxy substituents on the phenyl ring) and test activity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with biological outcomes .

- Proteomics : Identify target engagement via thermal shift assays or affinity pull-downs followed by LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.